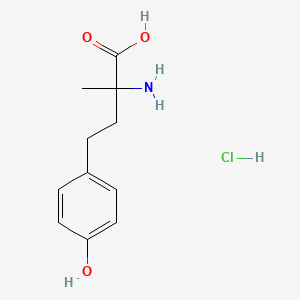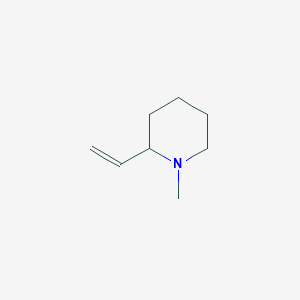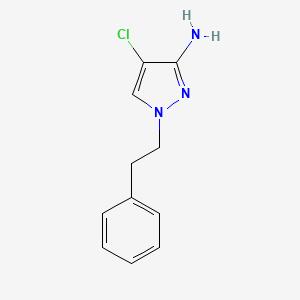amine](/img/structure/B13476746.png)
[2,2-Dimethyl-3-(pyrrolidin-1-yl)propyl](methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine is an organic compound that features a pyrrolidine ring attached to a propyl chain, which is further substituted with a dimethyl group and a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine typically involves the reaction of 2,2-dimethyl-3-bromopropylamine with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The reaction mixture is then stirred for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: N-oxides of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine.
Reduction: Secondary amines.
Substitution: Various N-substituted derivatives.
科学的研究の応用
2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine: Lacks the methylamine group.
3-(Pyrrolidin-1-yl)propylamine: Lacks the dimethyl substitution.
N-Methylpyrrolidine: Lacks the propyl chain and dimethyl substitution.
Uniqueness
2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the dimethyl group and the methylamine group enhances its versatility in various applications compared to similar compounds.
特性
分子式 |
C10H22N2 |
|---|---|
分子量 |
170.30 g/mol |
IUPAC名 |
N,2,2-trimethyl-3-pyrrolidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-10(2,8-11-3)9-12-6-4-5-7-12/h11H,4-9H2,1-3H3 |
InChIキー |
RREOLRQPNVHSFE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CNC)CN1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)


![(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid](/img/structure/B13476718.png)

![ethyl 1-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B13476725.png)


